N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Physicochemical profiling Drug-likeness Lead optimization

Benzothiazole-benzamide kinase programs often lack SAR at the 4,7-dichloro and para-ethylsulfonyl positions. This compound addresses that gap: • Unique 4,7-dichloro substitution on benzothiazole - unexplored in published kinase SAR • Para-ethylsulfonyl group modulates electronic profile & H-bonding capacity • Lipinski-compliant (MW 415.3, XLogP3 4.4, TPSA 113 Ų) for oral drug-like space • In stock with competitive pricing for immediate medicinal chemistry evaluation.

Molecular Formula C16H12Cl2N2O3S2
Molecular Weight 415.3
CAS No. 886916-31-0
Cat. No. B2394715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide
CAS886916-31-0
Molecular FormulaC16H12Cl2N2O3S2
Molecular Weight415.3
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
InChIInChI=1S/C16H12Cl2N2O3S2/c1-2-25(22,23)10-5-3-9(4-6-10)15(21)20-16-19-13-11(17)7-8-12(18)14(13)24-16/h3-8H,2H2,1H3,(H,19,20,21)
InChIKeyXIYAXSQFHAGJCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identity and Physicochemical Profile


N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide (CAS 886916-31-0) is a synthetic small molecule belonging to the benzothiazole-benzamide class, characterized by a 4,7-dichloro substitution pattern on the benzothiazole core and a para-ethylsulfonyl substituent on the benzamide ring. Its molecular formula is C16H12Cl2N2O3S2 with a molecular weight of 415.3 g/mol [1]. The compound is indexed in PubChem (CID 16822993) with computed physicochemical properties including XLogP3-AA of 4.4, one hydrogen bond donor, five hydrogen bond acceptors, and a topological polar surface area of 113 Ų [1]. No peer-reviewed primary literature, patent claims with quantitative biological data, or authoritative bioassay results were identified for this specific compound across PubMed, ChEMBL, BindingDB, Google Patents, or PubChem BioAssay as of the literature search date [1].

Computed physicochemical benchmark – no bioactivity data available
Scaffold diversification probe for benzothiazole-benzamide libraries
Identity-critical procurement: order by CAS 886916-31-0, avoid synonym-based sourcing

Why Substitution with Close Analogs Is Not Recommended


Structural analogs within the benzothiazole-benzamide series that differ in chlorine positioning, sulfonyl regioisomerism, or alkyl chain length cannot be assumed functionally equivalent in the absence of direct comparative biological data. Even minor structural perturbations in benzothiazole-based kinase inhibitor scaffolds have been shown to produce order-of-magnitude shifts in target potency and selectivity [1]. The 4,7-dichloro arrangement on the benzothiazole ring dictates the compound's electronic distribution and steric profile, while the para-ethylsulfonyl group on the benzamide moiety is a strong electron-withdrawing substituent that influences both the amide bond's conformational preference and potential hydrogen-bonding interactions with biological targets. For example, the regioisomer with ethylsulfonyl at the meta position (3-(ethylsulfonyl) variant) or the des-sulfonyl parent compound (N-(4,7-dichlorobenzo[d]thiazol-2-yl)benzamide, CAS 868230-31-3) are predicted to have substantially different solubility, permeability, and target engagement profiles, though no published head-to-head data exist to quantify these differences. Until comparative experimental data become available, substituting this compound with any close analog introduces an unquantified risk of altered biological outcome.

4,7-Dichloro substitution pattern may shift electronic and steric properties compared to 6-substituted or mono‑chloro analogs.
Ethylsulfonyl regioisomerism (para vs. meta) may alter conformational preference and hydrogen‑bonding capacity.
DCB‑3503 synonym conflict: literature assigns this name to a structurally unrelated tylophorine analog; procurement by synonym risks acquiring a different chemical entity.

Quantitative Differentiation Evidence


Computed Properties vs. Des-Ethylsulfonyl Analog

The only source of verifiable quantitative data for the target compound is the computed physicochemical property set from PubChem. When compared to the closest commercially listed analog N-(4,7-dichlorobenzo[d]thiazol-2-yl)benzamide (CAS 868230-31-3, PubChem CID 822004), which lacks the ethylsulfonyl group, the target compound shows distinctly different drug-likeness parameters [1].

Computed properties vs. des‑sulfonyl analog
Data to verify
ΔXLogP ≈ +0.6
ΔTPSA ≈ +42 Ų
ΔMW +92.1 g/mol
Computed‑only comparison; may influence assay partitioning and nonspecific binding.
Estimated values based on PubChem 2.2; experimental validation lacking.
Physicochemical profiling Drug-likeness Lead optimization

4,7-Dichloro Substitution vs. Mono-Chloro Analogs

The 4,7-dichloro substitution on the benzothiazole core is a defining and relatively uncommon feature of this compound. Published SAR studies on benzothiazole-based inhibitors indicate that chlorine substitution at the 4-position of the benzothiazole ring significantly enhances inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with compounds bearing 4-chloro substitution showing IC50 values in the low micromolar range compared to unsubstituted analogs that showed substantially weaker inhibition [1]. While the target compound itself has not been assayed, its 4,7-dichloro pattern places it in a substitution space associated with enhanced target engagement in this enzyme class.

4,7‑Dichloro vs. mono‑chloro SAR
Class‑level inference
Literature: 4‑Cl benzothiazole >10‑fold improvement in 11β‑HSD1 inhibition vs. unsubstituted; target compound not assayed.
4,7‑Dichloro motif may support enhanced target engagement based on class precedent.
Direct data for 4,7‑dichloro pattern unavailable; extrapolation requires caution.
Structure-activity relationship Halogen bonding Medicinal chemistry scaffold

Nomenclature Conflict: DCB-3503 Identity Resolution

Multiple vendor databases (including those excluded from this guide) list this compound under the synonym 'DCB-3503.' However, the identifier DCB-3503 is definitively assigned in the peer-reviewed primary literature to a structurally unrelated tylophorine analog (phenanthroindolizidine alkaloid derivative, CAS 87302-58-7, molecular formula C24H27NO5, MW 409.5) with documented anticancer and immunosuppressive activity [1][2]. This identity conflict creates a significant procurement risk: ordering 'DCB-3503' without CAS number verification could result in receipt of the wrong compound.

DCB‑3503 nomenclature conflict
Supporting evidence
Target: CAS 886916‑31‑0, benzothiazole‑benzamide scaffold.
Authentic DCB‑3503: CAS 87302‑58‑7, phenanthroindolizidine scaffold.
Identity verification via CAS, not synonym, is critical to avoid structural mismatch.
DCB‑3503 is assigned to a tylophorine analog in peer‑reviewed literature.
Chemical nomenclature Compound identity verification Procurement quality control

Potential Application Scenarios Based on Scaffold Precedent


Kinase Inhibitor Lead Discovery

Benzothiazole-benzamide derivatives have been patented as LRRK2 inhibitors for neurodegenerative disease applications (US Patent 11,912,678) and published as BCR-ABL kinase inhibitors including the T315I mutant [1]. The 4,7-dichloro substitution pattern on the benzothiazole core, combined with the para-ethylsulfonyl benzamide moiety, represents a distinct chemical space within this scaffold class that has not been explored in the published SAR. Research groups engaged in kinase inhibitor optimization may evaluate this compound as a novel starting point for potency and selectivity profiling against kinase panels, though no target-specific activity data currently exist.

Library Design Physicochemical Benchmarking

The compound's computed XLogP3-AA of 4.4 and TPSA of 113 Ų place it within oral drug-like chemical space (Lipinski-compliant: MW 415.3 < 500; HBD = 1; HBA = 5; rotatable bonds = 4) [1]. Medicinal chemistry teams constructing focused benzothiazole-benzamide libraries can use this compound as a reference point for the 4,7-dichloro, para-ethylsulfonyl substitution pattern, which balances increased lipophilicity (relative to des-sulfonyl analogs) with polarity contributed by the sulfonyl group. This dual character may be advantageous for targets requiring both membrane penetration and polar binding interactions.

11β-HSD1 Inhibitor Fragment Evolution

SAR literature on benzothiazole derivatives demonstrates that chlorine substitution at the 4-position of the benzothiazole ring enhances 11β-HSD1 inhibitory activity [1]. The target compound's 4,7-dichloro pattern, combined with the hydrogen-bond-capable ethylsulfonylbenzamide moiety, provides a scaffold with functional groups positioned for potential interactions with the 11β-HSD1 active site. Researchers investigating metabolic syndrome or glucocorticoid-related disorders may assess this compound in 11β-HSD1 enzyme inhibition assays to determine whether the 4,7-dichloro substitution offers advantages over the previously reported 4-monochloro analogs, though no direct evidence of 11β-HSD1 activity exists for this specific compound as of the search date.

Antimicrobial Screening in Benzothiazole Series

Benzothiazole amide derivatives have been investigated for antimycobacterial activity through DprE1 inhibition [1] and as general antibacterial agents [2]. The 4,7-dichloro substitution pattern in the target compound represents an underexplored halogenation pattern in antimicrobial benzothiazole SAR. Screening this compound against Mycobacterium tuberculosis DprE1 or in whole-cell antibacterial assays could determine whether the 4,7-dichloro motif confers advantages over the more common mono-halogenated or 6-substituted benzothiazole derivatives previously reported. As with other scenarios, this application is scaffold-precedent-based and awaits experimental validation.

Application
Selection Property
Validation Focus
Kinase inhibitor lead discovery
Unexplored 4,7‑dichloro, para‑ethylsulfonyl scaffold
Kinase panel potency and selectivity profiling
Library design physicochemical benchmarking
Drug‑likeness reference for benzothiazole‑benzamide series
Permeability and solubility assay correlation
11β‑HSD1 inhibitor fragment evolution
4,7‑Dichloro motif in benzothiazole SAR context
Enzyme inhibition assay in 11β‑HSD1 model
Antimicrobial screening in benzothiazole series
Underexplored dichloro pattern for antimycobacterial/antibacterial context
Whole‑cell or target‑based antimicrobial assays
Quote Request

Request a Quote for N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.